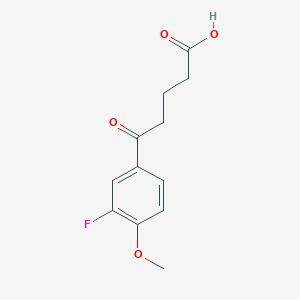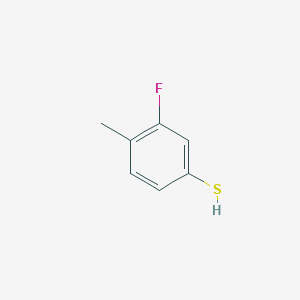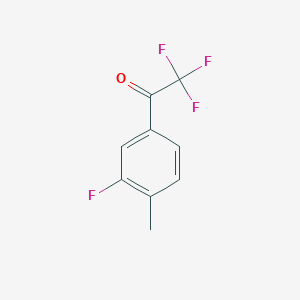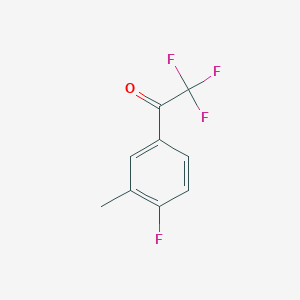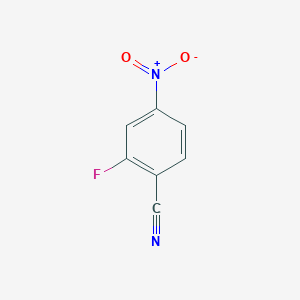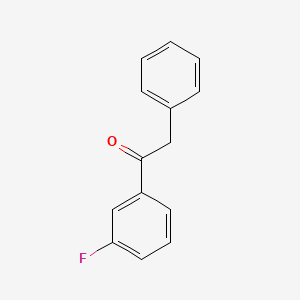![molecular formula C11H10N2O3S B1302218 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 165682-75-7](/img/structure/B1302218.png)
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid
Vue d'ensemble
Description
The compound “2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid” is a chemical compound with the molecular formula C11H10N2O3S . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of methoxyphenyl thiazole carboxamide derivatives . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 250.28 . The compound’s InChI code is 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Applications De Recherche Scientifique
Anticancer Activity
The 2-aminothiazole scaffold, which is a part of the compound , is one of the characteristic structures in drug development. This essential revelation has several biological activities, including acting as an anticancer agent . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound with a similar structure, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
Antioxidant Activity
Aminothiazole derivatives, such as [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]), known as dendrodoine analogs, have demonstrated antioxidant activity . They showed an ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation . Additionally, some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds were synthesized and screened for their in vitro antioxidant properties .
Antimicrobial Activity
The 2-aminothiazole scaffold has been associated with antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Activity
2-aminothiazole-based compounds have been reported to have anti-inflammatory activities . This suggests that they could be used in the treatment of conditions associated with inflammation.
Antiretroviral Activity
Thiazoles have been used in antiretroviral drugs like ritonavir . This suggests potential applications of the compound in the treatment of retroviral infections.
Antifungal Activity
Thiazoles have been used in antifungal drugs like abafungin . This indicates potential applications of the compound in the treatment of fungal infections.
Antidiabetic Activity
Thiazoles have shown antidiabetic activities . This suggests potential applications of the compound in the treatment of diabetes.
Hepatoprotective Activity
Thiazoles have shown hepatoprotective activities . This suggests potential applications of the compound in the protection of the liver.
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, often involving the formation of covalent bonds or intermolecular forces . The compound’s interaction with its target may result in changes to the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
The compound’s interaction with Cathepsin S could affect various biochemical pathways, particularly those involved in the immune response . .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its target, it could potentially influence immune response, particularly antigen processing and presentation
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pH levels, temperature, and the presence of other molecules can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAQQUMBLASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220658 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165682-75-7 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






